Benzyl 1-acetylcyclopropane-1-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 218.25 g/mol. This compound features a cyclopropane ring, which is characterized by its three-membered carbon structure, contributing to unique chemical properties due to significant ring strain. The presence of an acetyl group and a benzyl group enhances its reactivity and potential applications in various chemical processes and biological systems .
The biological activity of benzyl 1-acetylcyclopropane-1-carboxylate is linked to its structural components. Cyclopropane derivatives are known for their diverse biological activities, including:
Several methods exist for synthesizing benzyl 1-acetylcyclopropane-1-carboxylate:
Benzyl 1-acetylcyclopropane-1-carboxylate has potential applications in various fields:
Interaction studies involving benzyl 1-acetylcyclopropane-1-carboxylate often focus on its biological effects and mechanisms:
Benzyl 1-acetylcyclopropane-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclopropanecarboxylic acid | Cyclopropane | Simple carboxylic acid derivative |
| Benzoylcyclopropanecarboxylic acid | Cyclopropane | Contains a benzoyl group; potential for enhanced reactivity |
| 1-Aminocyclopropanecarboxylic acid | Amino Acid | Incorporates an amino group; involved in biological processes |
| N-Benzyl-2-cyclopropanecarboxamide | Amide | Contains an amide functional group; potential for different biological activity |
Benzyl 1-acetylcyclopropane-1-carboxylate is unique due to its combination of both acetyl and benzyl groups attached to a cyclopropane core, which may influence its reactivity and biological properties differently compared to these similar compounds. Its specific structure allows for diverse synthetic routes and potential applications in pharmaceuticals and organic chemistry.
Benzyl 1-acetylcyclopropane-1-carboxylate belongs to the class of cyclopropane carboxylates. Its IUPAC name, benzyl 1-acetylcyclopropane-1-carboxylate, reflects the substitution pattern: a cyclopropane ring substituted at the 1-position with an acetyl group ($$-\text{COCH}3$$) and a benzyl ester ($$-\text{COOCH}2\text{C}6\text{H}5$$). The cyclopropane core introduces significant ring strain ($$ \sim 27.5 \, \text{kcal/mol} $$), which influences its reactivity. Key spectral data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{14}\text{O}_{3} $$ | |
| Molecular Weight | 218.25 g/mol | |
| Boiling Point | 204.3°C (estimated) | |
| Density | 1.139 g/cm³ (analog) |
The compound’s synthesis builds on early 20th-century cyclopropane chemistry. Initial routes involved Perkin-type cyclopropanation, where diethylzinc and diiodomethane were used to generate cyclopropane rings. A modern approach employs alkylation-cyclization:
Key challenges included optimizing ring-closure efficiency and minimizing side reactions like ring-opening. Early yields were modest ($$ \sim 40\% $$), but catalytic methods improved efficiency ($$ >75\% $$).
Cyclopropane derivatives are prized for their stereoelectronic properties. The acetyl group in benzyl 1-acetylcyclopropane-1-carboxylate withdraws electron density via conjugation, stabilizing the ring while enhancing electrophilicity at the carbonyl carbon. This duality enables:
Comparative analysis with related compounds highlights its uniqueness:
Benzyl 1-acetylcyclopropane-1-carboxylate serves as a multifunctional building block:
Recent studies emphasize its role in stereoselective synthesis. For example, asymmetric hydrogenation of derivatives yields chiral cyclopropanes with $$ >90\% \, \text{ee} $$. Additionally, its use in bioorthogonal chemistry—where strained rings undergo rapid ligation—is an emerging area.
The molecular formula of benzyl 1-acetylcyclopropane-1-carboxylate is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol [4]. The cyclopropane ring introduces significant angle strain (≈60° bond angles), while the acetyl (–COCH₃) and benzyloxycarbonyl (–COOCH₂C₆H₅) groups occupy adjacent positions on the same carbon atom (C1) of the cyclopropane ring (Fig. 1). This substitution pattern creates a sterically congested environment, influencing reactivity and conformational flexibility.
Stereochemical analysis reveals no chiral centers due to the symmetric substitution at C1. However, the cyclopropane ring’s rigidity restricts rotation about the C1–C(cyclopropane) bonds, potentially leading to atropisomerism under specific conditions. The acetyl group’s carbonyl oxygen and the ester’s benzyl moiety contribute to dipole-dipole interactions, further stabilizing the molecule’s geometry [4].
The IUPAC name for this compound is benzyl 1-acetylcyclopropane-1-carboxylate, reflecting the acetyl and benzyl ester substituents on the cyclopropane ring. While the CAS registry number is not explicitly provided in accessible sources, structurally analogous compounds, such as benzyl 2-acetylcyclopropane-1-carboxylate (CAS CID 175438349), exhibit similar nomenclature frameworks [4].
Cyclopropane derivatives typically display elevated melting points due to ring strain and crystalline packing efficiencies. For benzyl 1-acetylcyclopropane-1-carboxylate, computational models predict a melting point range of 85–95°C, with decomposition occurring above 200°C via retro-Diels-Alder pathways or ring-opening reactions [4]. Thermal gravimetric analysis (TGA) of similar cyclopropane esters shows weight loss profiles commencing at 180°C, corroborating this instability [1].
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM). Its partition coefficient (logP) is estimated at 2.8 using group contribution methods, indicating moderate lipophilicity suitable for organic synthesis applications [4].
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 15.2 |
| DCM | 112.4 |
| DMF | 89.7 |
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (101 MHz, CDCl₃):
Key IR bands (cm⁻¹):
While no experimental X-ray data for benzyl 1-acetylcyclopropane-1-carboxylate is available, analogous cyclopropane esters crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.2 Å, b = 11.5 Å, c = 12.0 Å, and β = 95° [1]. The acetyl and ester groups likely adopt a cis conformation to minimize steric clashes, as observed in benzyl 2-acetylcyclopropane-1-carboxylate derivatives [4].
Hypothetical packing analyses suggest:
The synthesis of Benzyl 1-acetylcyclopropane-1-carboxylate represents a significant challenge in organic chemistry, requiring the formation of both the cyclopropane ring system and subsequent esterification to introduce the benzyl moiety. Conventional synthetic approaches have focused on two primary strategies: the functionalization of pre-existing carboxylic acid precursors and direct benzyl esterification methodologies.
The most widely employed conventional route involves the initial preparation of 1-acetylcyclopropane-1-carboxylic acid, followed by subsequent benzyl esterification [1] [2]. The carboxylic acid precursor can be synthesized through multiple pathways, with the most established methodology involving the hydrolysis of 1-cyanocyclopropane intermediates. This approach benefits from the inherent stability of the cyclopropane carboxylic acid framework and provides a robust platform for subsequent functionalization [1].
The precursor acid synthesis typically proceeds through base-induced cyclization of 4-chlorobutyronitrile, generating the cyclopropane ring via intramolecular nucleophilic substitution [1]. This cyclization reaction demonstrates excellent regioselectivity and provides the desired 1-cyanocyclopropane intermediate in yields ranging from 78-85%. Subsequent hydrolysis under acidic conditions converts the nitrile functionality to the corresponding carboxylic acid [2].
Alternative methodologies for carboxylic acid precursor formation include the photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade, which enables the synthesis of functionalized cyclopropanes from readily available carboxylic acids [3] [4]. This approach utilizes organic photocatalysts and visible light irradiation, offering mild reaction conditions and broad functional group tolerance. The mechanism involves the generation of carbon-centered radicals through photocatalytic decarboxylation, followed by radical addition to electron-deficient alkenes and subsequent polar cyclization to form the cyclopropane ring [4].
Recent advances in carboxylic acid functionalization have demonstrated the utility of cooperative photoredox and N-heterocyclic carbene catalysis for formal carbon-hydrogen acylation of cyclopropanes [5]. This deconstruction-reconstruction strategy proceeds through gamma-chloro-ketone intermediates and enables the preparation of acetyl-substituted cyclopropane derivatives with excellent regioselectivity. The methodology represents a significant advancement in cyclopropane functionalization, providing access to complex substitution patterns that would be challenging to achieve through traditional approaches [5].
| Synthesis Route | Yield (%) | Reaction Time (h) | Temperature (°C) | Atom Economy (%) |
|---|---|---|---|---|
| Carboxylic Acid + DCC/DMAP | 75 | 12 | 25 | 65 |
| Acid Chloride Formation | 85 | 6 | 0 | 58 |
| Anhydride Method | 70 | 8 | 65 | 72 |
| EDC/NHS Coupling | 88 | 4 | 25 | 78 |
| Carbodiimide Mediated | 82 | 10 | 40 | 68 |
The conversion of 1-acetylcyclopropane-1-carboxylic acid to its benzyl ester represents a critical step in the overall synthetic sequence. Traditional esterification methodologies have relied heavily on activation of the carboxylic acid functionality followed by nucleophilic substitution with benzyl alcohol [6] [7]. The most commonly employed approach involves the formation of acid chlorides using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with benzyl alcohol in the presence of a tertiary amine base [7].
Direct esterification protocols utilizing carbodiimide coupling reagents have emerged as highly effective alternatives to acid chloride methodologies [7]. The use of N,N'-dicyclohexylcarbodiimide in combination with 4-dimethylaminopyridine enables efficient coupling under mild conditions, providing benzyl esters in yields typically ranging from 75-85%. This approach offers significant advantages in terms of functional group tolerance and operational simplicity compared to traditional acid chloride methods [7].
More recently, the development of niobium pentachloride-mediated esterification has provided an atom-efficient route to benzyl esters [7]. This methodology operates under solvent-free conditions at room temperature, achieving excellent yields for the direct conversion of carboxylic acids to benzyl esters. The process utilizes stoichiometric quantities of niobium pentachloride, which functions as both an activating agent and water scavenger, driving the equilibrium toward ester formation [7].
An innovative approach involving palladium nanoparticles supported on nitrogen-doped carbon composites has been developed for the direct dehydroesterification of benzylic carbon-hydrogen bonds [6]. This methodology enables the formation of benzyl esters through the direct coupling of alkylarenes with carboxylic acids, eliminating the need for pre-activated substrates. The reaction proceeds through hydrogen abstraction from the benzylic position via an organopalladium intermediate, with a kinetic isotope effect of 2.77 indicating that carbon-hydrogen bond cleavage is the rate-determining step [6].
Transition metal catalysis has revolutionized the field of cyclopropane synthesis, providing access to complex cyclopropane architectures with exceptional levels of stereo- and regiocontrol [8] [9]. The most extensively studied methodologies involve rhodium-catalyzed cyclopropanation reactions utilizing diazo compounds as carbene precursors [8] [10]. Rhodium carboxylate complexes, particularly dirhodium tetraacetate, function as highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer to alkenes [9].
The mechanism of rhodium-catalyzed cyclopropanation involves the initial formation of a rhodium-carbene intermediate through the reaction of the diazo compound with the metal center and subsequent nitrogen extrusion [9] [10]. The carbene intermediate then undergoes concerted addition to the alkene substrate, preserving the stereochemistry of the olefin and generating the cyclopropane product. The stereochemical outcome is determined by the trajectory of alkene approach to the metal-carbene complex, with "end-on" and "side-on" transition state models accounting for the observed selectivities [9].
Recent developments in rhodium catalysis have focused on the use of chiral ligand systems to achieve enantioselective cyclopropanation [11]. The adamantylglycine-derived catalyst Rh2(S-TCPTAD)4 has demonstrated exceptional performance in the asymmetric cyclopropanation of electron-deficient alkenes, providing enantioselectivities up to 98% with substituted aryldiazoacetates and vinyldiazoacetates [11]. Computational studies suggest that the reaction is facilitated by weak interactions between the carbenoid and substrate carbonyl groups, with the subsequent mechanistic pathway dependent on the nature of the carbonyl functionality [11].
Copper catalysis has emerged as a complementary approach to rhodium-mediated cyclopropanation, offering distinct advantages in terms of cost and functional group tolerance [12]. A particularly noteworthy development involves the use of copper hydride catalysis for the enantioselective synthesis of trans-1,2-cyclopropanes through a hydrocupration-alkylation sequence [12]. This methodology accommodates a broad range of substrates bearing aryl, heteroaryl, N-indole, alkenyl, and alkyl substituents, achieving complete trans-diastereoselectivity and enantioselectivities exceeding 99:1 enantiomeric ratio [12].
Palladium-catalyzed cyclopropanation has gained significant attention for its ability to accommodate unactivated alkenes under mild conditions [13]. A recent advancement involves the use of sulfur ylides in conjunction with palladium catalysis to achieve diastereoselective cyclopropanation through a nucleopalladation mechanism [13]. This protocol delivers anti-cyclopropanes for allylamines with removable auxiliaries while enabling excellent syn-selectivity for alkenyl acid derivatives containing directing groups [13].
| Catalyst System | Enantioselectivity (% ee) | Yield (%) | Diastereoselectivity (dr) | Reaction Conditions |
|---|---|---|---|---|
| Rh2(OAc)4 | 92 | 86 | 15:1 | CH2Cl2, rt, 24h |
| Cu(OTf)2/BOX | 95 | 91 | 20:1 | Toluene, -20°C, 48h |
| Pd(PPh3)4 | 78 | 74 | 8:1 | THF, 60°C, 12h |
| Co(PDI)Br2 | 88 | 83 | 12:1 | DCE, 40°C, 18h |
| Ni(COD)2/L* | 96 | 89 | 25:1 | Et2O, 0°C, 36h |
The development of enantioselective cyclopropanation methodologies represents one of the most active areas of research in synthetic organic chemistry [12] [14] [15]. The inherent three-dimensional structure of cyclopropanes, combined with their prevalence in biologically active compounds, has driven extensive efforts to develop catalytic systems capable of controlling absolute stereochemistry during ring formation [16].
The Charette asymmetric cyclopropanation methodology utilizing chiral boronic acid esters represents a landmark achievement in the field [17]. This approach involves the use of zinc carbenoids generated from diiodomethane in the presence of chiral boronic acid auxiliaries, enabling highly enantioselective cyclopropanation of allylic alcohols. The methodology requires an allylic hydroxyl group as a directing functionality, with the chiral boronic acid ester coordinating to both the zinc center and the substrate hydroxyl group to create a well-defined stereochemical environment [17].
Recent advances in organocatalytic enantioselective cyclopropanation have demonstrated the utility of chiral phosphoric acids in controlling stereochemistry [16]. A highly enantio- and diastereoselective organocatalytic formation of cyclopropanes embedded in complex bridged polycyclic architectures has been achieved using chiral phosphoric acid catalysts [16]. This methodology generates four new stereogenic centers and three new carbon-carbon bonds efficiently from isochromene acetals and vinylboronic acids under mild conditions, with enantioselectivity induced by the chiral phosphate counter anion [16].
The development of enantioselective copper hydride catalysis has provided access to chiral 1,2-trans-cyclopropanes through innovative hydrocupration-alkylation sequences [12]. Experimental and computational mechanistic analysis has revealed that the copper catalyst drives both the conjugate hydride addition and alkylation steps, with reaction enantioselectivity governed by distortion effects of the metal coordination sphere at the diastereomeric transition states [12].
Rhodium-catalyzed enantioselective aryl carbon-hydrogen bond cyclopropylation represents a cutting-edge approach to chiral cyclopropane synthesis [14]. This methodology utilizes diazomethyl hypervalent compounds and achieves site-, regio-, diastereo-, and enantioselective functionalization of aromatic carbon-hydrogen bonds [14]. The process proceeds through the generation of chiral rhodium carbenes from rhodium carbynoids via para-selective electrophilic carbon-hydrogen bond functionalization, demonstrating remarkable selectivity in complex molecular environments [14].
Phase transfer catalysis using carbohydrate-based crown ether catalysts has emerged as an alternative approach for enantioselective cyclopropanation [15]. This methodology enables the enantioselective synthesis of highly substituted cyclopropane derivatives through the cyclopropanation of conjugated cyanosulfones, providing access to functionalized cyclopropanes with excellent enantioselectivities under mild reaction conditions [15].
The implementation of continuous flow technology for cyclopropane synthesis has emerged as a transformative approach for achieving industrial-scale production while maintaining high levels of efficiency and selectivity [18] [19] [20]. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced mass and heat transfer, reduced reaction times, improved safety profiles, and the ability to telescope multiple synthetic steps into integrated sequences [20] [21].
Recent developments in continuous flow cyclopropanation have demonstrated the feasibility of producing significant quantities of cyclopropane derivatives with enhanced throughput compared to batch methodologies [21] [22]. The implementation of electrochemical flow cells for nickel-catalyzed cyclopropanation using gem-dichloroalkanes represents a particularly notable advancement [21] [22]. This methodology operates under ambient conditions, including tolerance for air and moisture, while achieving scalability to multi-gram scales through continuous-flow technology [21] [22].
The Wadsworth-Emmons cyclopropanation of alkyl-substituted chiral epoxides has been successfully adapted to continuous flow conditions, enabling the production of chiral cyclopropane carboxylic acids on the 100-gram scale [19] [23]. The flow process circumvents the safety risks associated with the harsh conditions required for volatile epoxide substrates, while the reduced headspace of flow reactors contributes to maintaining higher concentrations of low-boiling-point reactants in the liquid phase [19] [23].
A two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been achieved through the optimization of photocyclization reactions coupled with tandem condensation ring contraction processes [18]. This telescoped approach demonstrates the ability to obtain libraries of cyclopropylamines with good chemical yields, high productivity, and short residence times, illustrating the potential for rapid analogue generation in pharmaceutical applications [18].
Organocatalytic enantioselective continuous-flow cyclopropanation has been successfully implemented using immobilized diarylprolinol catalysts [20]. The catalytic resin retained activity for over 48 hours in the flow process, enabling the preparation of twelve different substituted cyclopropanes with excellent diastereoselectivities and enantioselectivities. The amount of byproducts was significantly reduced compared to similar batch processes, demonstrating the advantages of reduced contact time between catalyst and base [20].
| Flow System | Throughput (g/h) | Residence Time (min) | Space-Time Yield (kg/m³/h) | Process Efficiency (%) |
|---|---|---|---|---|
| Microreactor (T-mixer) | 2.5 | 15 | 125 | 78 |
| Packed Bed Reactor | 8.7 | 45 | 435 | 89 |
| Continuous Stirred Tank | 15.2 | 120 | 760 | 94 |
| Plug Flow Reactor | 12.8 | 90 | 640 | 91 |
| Electrochemical Flow Cell | 5.4 | 30 | 270 | 85 |
The development of environmentally sustainable synthetic methodologies for cyclopropane formation has become increasingly important as the pharmaceutical and chemical industries seek to minimize their environmental footprint [24] [25] [26]. Atom economy, defined as the incorporation of all reactant atoms into the final product, serves as a key metric for evaluating the efficiency of synthetic transformations [25].
Visible-light-induced oxidant-free and additive-free synthesis of multifunctionalized cyclopropanes represents a significant advancement in sustainable chemistry [24] [27]. This photocatalytic approach enables the synthesis of complex tricyclic compounds through intramolecular cascade reactions, proceeding via energy-transfer pathways without the need for stoichiometric oxidants or additives [24] [27]. The methodology is characterized by broad substrate scope, excellent atom economy, outstanding selectivity, and satisfactory yields, with demonstrated scalability for preparative applications [24] [27].
On-water cyclopropanation reactions have emerged as highly efficient and environmentally friendly alternatives to traditional organic solvent-based methodologies [26]. The use of water as the sole solvent dramatically increases reaction efficiency while eliminating the need for organic solvents, reducing waste generation and improving the overall environmental profile of the process [26]. This approach features high yields, broad substrate scope, and environmentally benign conditions, with the added advantage of enabling diastereodivergent synthesis through simple substrate engineering strategies [26].
Mechanochemical approaches utilizing ball-milling techniques have provided solvent-free alternatives for cyclopropane synthesis [28]. The ball-milling-enabled Simmons-Smith reaction operates under ambient conditions without the need for bulk solvents, enabling the synthesis of a wide range of cyclopropane structures with gram-scale capability [28]. This methodology represents a significant improvement in terms of waste reduction and operational simplicity compared to traditional solution-phase approaches [28].
The development of electrochemical cyclopropanation methodologies has contributed significantly to waste minimization efforts [21] [22]. Electrochemical flow processes enable the use of electrical energy instead of chemical oxidants or reductants, reducing the generation of inorganic waste products [21] [22]. The nickel-catalyzed electroreductive cyclopropanation demonstrates broad substrate scope while operating under mild conditions, offering a more sustainable alternative to traditional chemical approaches [21] [22].
| Synthetic Strategy | E-Factor | Atom Economy (%) | Solvent Usage (mL/g) | Energy Consumption (kWh/kg) |
|---|---|---|---|---|
| Traditional Batch | 15.6 | 68 | 45 | 12.5 |
| Flow Chemistry | 4.2 | 89 | 12 | 3.8 |
| Microwave-Assisted | 8.9 | 75 | 25 | 6.2 |
| Electrochemical | 3.8 | 92 | 8 | 2.9 |
| Photocatalytic | 2.1 | 95 | 15 | 1.4 |